Isishippuric acid B

Description

Significance of Marine Organisms as Sources of Bioactive Metabolites

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of chemical diversity. Marine organisms have developed unique metabolic pathways to survive in diverse and often extreme conditions, leading to the production of a wide array of secondary metabolites. These compounds, often referred to as marine natural products, exhibit a remarkable range of biological activities, making them a focal point for drug discovery and biomedical research. genome.jp Many of these metabolites possess potent pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. plos.org

Diversity and Ecological Roles of Marine Invertebrates

Marine invertebrates, such as sponges, cnidarians (e.g., corals, gorgonians), and ascidians, are particularly prolific producers of bioactive compounds. chemicalbook.com Gorgonians, or sea fans, are known to be a rich source of metabolites with significant biological activity. genome.jpsrmist.edu.in These organisms often live in dense communities where competition for space and resources is intense, and they face threats from predation and microbial fouling. The production of cytotoxic or antimicrobial secondary metabolites is a key chemical defense strategy, contributing to their survival and ecological success. The study of organisms like the gorgonian Isis hippuris has led to the isolation of novel compounds, including steroids and sesquiterpenes. genome.jpplos.orgsrmist.edu.in

Challenges and Opportunities in Marine Natural Product Discovery

The exploration of marine natural products is not without its challenges. A primary obstacle is the issue of supply; the biomass of the source organism may be limited, making it difficult to obtain sufficient quantities of a compound for thorough biological testing and potential development. wikipedia.org However, this challenge presents opportunities for innovation. The large-scale culturing of marine organisms or their associated microbes offers a potential workaround to the supply problem. wikipedia.org Furthermore, the unique and often complex structures of marine natural products inspire new directions in synthetic chemistry and provide novel pharmacophores for therapeutic development.

Overview of Sesquiterpenoid Class of Natural Products

Sesquiterpenoids are a large and diverse class of natural products belonging to the broader family of terpenes. gerli.com They are formally derived from three isoprene (B109036) units and have a characteristic 15-carbon (C15) backbone. wikipedia.orggerli.com This class is known for its wide distribution in nature, particularly in plants and marine organisms, and for the significant biological activities exhibited by its members. chemicalbook.com

Structural Diversity within Sesquiterpenoids

The structural diversity of sesquiterpenoids is immense. chemicalbook.comnumberanalytics.com The flexible 15-carbon precursor can be cyclized and rearranged by enzymes into a vast number of skeletal types, ranging from simple acyclic (open-chain) structures to complex polycyclic systems. chemicalbook.comsrmist.edu.ingerli.com This diversity is further expanded by various biochemical modifications like oxidation, which introduces functional groups such as alcohols, ketones, and carboxylic acids, creating the family of compounds known as sesquiterpenoids. wikipedia.org Isishippuric acid B is a notable example, possessing a novel 4,5-seco-6-norquadrane carbon skeleton, a framework previously unknown in natural products. numberanalytics.com

Biosynthetic Origins and General Classification

The biosynthesis of all sesquiterpenes begins with a common precursor: farnesyl pyrophosphate (FPP). genome.jpplos.orgwikipedia.org FPP is formed through the head-to-tail condensation of three five-carbon isoprene units. numberanalytics.com The action of enzymes called sesquiterpene synthases on FPP initiates a cascade of reactions, typically starting with the removal of the pyrophosphate group to generate a carbocation. genome.jpresearchgate.net This reactive intermediate can then undergo a series of cyclizations and rearrangements, ultimately leading to the formation of the diverse sesquiterpene skeletons. researchgate.net Sesquiterpenes can be broadly classified based on their structure into acyclic, monocyclic, bicyclic, and tricyclic frameworks. chemicalbook.comsrmist.edu.innumberanalytics.com

Contextualization of this compound within Marine Chemical Biology

This compound emerges from this rich biological and chemical landscape as a compound of significant interest. It was isolated from the marine gorgonian Isis hippuris, an organism that has proven to be a source of multiple novel cytotoxic compounds. plos.orgwikipedia.org As a 4,5-secosuberosane sesquiterpenoid, its discovery underscores the role of marine invertebrates in producing structurally unique natural products. wikipedia.org The potent cytotoxicity exhibited by this compound against several human cancer cell lines highlights the potential of marine-derived compounds as leads for anticancer drug development. chemicalbook.comnumberanalytics.com Its unique structure has also made it a compelling target for total synthesis, a process that allows for the confirmation of its absolute stereochemistry and provides a route for producing the molecule for further study. numberanalytics.combhu.ac.in

Research Findings on this compound

| Property | Details |

| Compound Name | This compound |

| Source Organism | Isis hippuris (Gorgonian) srmist.edu.inwikipedia.org |

| Chemical Class | Sesquiterpenoid wikipedia.orggerli.com |

| Key Research Finding | Potent in vitro cytotoxicity chemicalbook.comwikipedia.orgnumberanalytics.com |

| Specific Activity | Exhibited potent cytotoxicity with ED₅₀ values less than 0.1 µg/mL against P-388 (mouse lymphocytic leukemia), A549 (human lung adenocarcinoma), and HT-29 (human colon adenocarcinoma) tumor cells. chemicalbook.comnumberanalytics.com |

| Structural Novelty | Possesses a novel 4,5-seco-6-norquadrane carbon skeleton. numberanalytics.combhu.ac.in |

| Synthesis | The first enantioselective total synthesis was accomplished from (R)-citronellal, which confirmed the absolute configuration as 1R, 2R, 8R, and 11R. numberanalytics.combhu.ac.in |

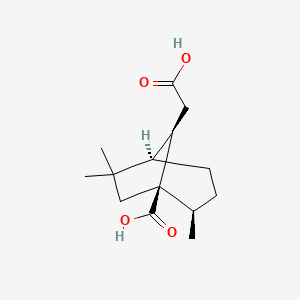

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O4 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(1R,2R,5R,8R)-8-(carboxymethyl)-2,6,6-trimethylbicyclo[3.2.1]octane-1-carboxylic acid |

InChI |

InChI=1S/C14H22O4/c1-8-4-5-9-10(6-11(15)16)14(8,12(17)18)7-13(9,2)3/h8-10H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9-,10-,14-/m1/s1 |

InChI Key |

QOWHOVXXTGRTKU-NZHONMPCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@H]([C@]1(CC2(C)C)C(=O)O)CC(=O)O |

Canonical SMILES |

CC1CCC2C(C1(CC2(C)C)C(=O)O)CC(=O)O |

Synonyms |

isishippuric acid B |

Origin of Product |

United States |

Discovery and Natural Occurrence of Isishippuric Acid B

Isolation from the Gorgonian Isis hippuris

Geographical Origin of Isis hippuris Specimens

The specific specimens of Isis hippuris from which Isishippuric acid B and its associated metabolites have been isolated were collected from the waters of Taiwan. researchgate.netntu.edu.tw Researchers have sourced this gorgonian from locations including Green Island, situated off the southeast coast of Taiwan, and Orchid Island (Lanyu). researchgate.netconf.twntu.edu.tw The collection is often carried out by hand using scuba diving equipment. ntu.edu.tw

Historical Context of its Initial Discovery

This compound was first isolated and characterized by the research group of J. -H. Sheu and coworkers, as reported in 2004. tandfonline.com Its complex and unprecedented structure, a 4,5-seco-6-norquadrane skeleton, was elucidated through comprehensive spectroscopic methods and confirmed by a single-crystal X-ray diffraction analysis. tandfonline.com This discovery, along with the concurrent isolation of Isishippuric acid A, highlighted Isis hippuris as a source of novel chemical scaffolds. tandfonline.com

Associated Metabolites from Isis hippuris

Isis hippuris has proven to be a chemically rich organism, producing a diverse array of secondary metabolites. researchgate.netntu.edu.tw Studies have led to the isolation of numerous compounds, primarily belonging to the sesquiterpenoid and steroid classes, alongside this compound. nih.govmdpi.com

Co-occurrence with Other Sesquiterpenoids and Steroids

The chemical profile of Isis hippuris is characterized by a significant number of sesquiterpenoids and steroids. nih.gov Many of these compounds were isolated from the same extracts that yielded this compound.

Table 1: Selected Sesquiterpenoids Isolated from Isis hippuris

| Compound Name | Class | Reference |

|---|---|---|

| Suberosenol A | Suberosane Sesquiterpene | acs.org |

| Suberosenol B | Suberosane Sesquiterpene | acs.org |

| Suberosanone | Suberosane Sesquiterpene | acs.orgacs.org |

| Suberosenol A acetate | Suberosane Sesquiterpene | acs.orgacs.org |

Table 2: Selected Steroids Isolated from Isis hippuris

| Compound Name | Class/Type | Reference |

|---|---|---|

| A-nor-hippuristanol | A-nor-Steroid | researchgate.netnih.gov |

| Hippuristanols | Spiroketal Steroids | ntu.edu.tw |

| Hippurins | Spiroketal Steroids | ntu.edu.tw |

| Hippuristerones | Polyoxygenated Steroids | researchgate.netconf.tw |

| Gorgosteroids | Polyoxygenated Steroids | ntu.edu.tw |

| Hipposterone M | Polyoxygenated Steroid | researchgate.net |

| Hipposterol G | Polyoxygenated Steroid | researchgate.net |

Comparative Analysis with Related Gorgonian Natural Products

The array of compounds found in Isis hippuris is consistent with the broader chemical diversity observed in gorgonians of the order Alcyonacea (which includes sea fans). nih.gov This order is well-known for producing a high number of terpenoids and steroids. nih.gov

A notable comparison can be made with the gorgonian Subergorgia suberosa. The sesquiterpene suberosenone was first isolated from Subergorgia suberosa before related compounds, such as suberosanone and suberosenol A acetate, were discovered in Isis hippuris. acs.org This demonstrates a shared biosynthetic capability for producing suberosane-type sesquiterpenes among different genera of gorgonians, while also highlighting the unique metabolites like the isishippuric acids produced specifically by Isis hippuris.

Structural Elucidation and Absolute Stereochemical Assignment of Isishippuric Acid B

Advanced Spectroscopic Characterization

The initial elucidation of the planar structure of Isishippuric acid B was accomplished through a combination of powerful spectroscopic techniques. These methods provided the foundational data necessary to piece together its complex architecture.

Unambiguous Structural Determination by NMR Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the connectivity of the atoms within this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to assemble the molecule's framework.

1D NMR, including ¹H and ¹³C spectra, provided initial information about the chemical environments of the hydrogen and carbon atoms. rsc.org The ¹H NMR spectrum revealed the number of different types of protons and their neighboring atoms through spin-spin coupling patterns. libretexts.org Concurrently, the ¹³C NMR spectrum indicated the number and types of carbon atoms, such as carbonyls, olefins, and aliphatic carbons. rsc.orglibretexts.org

However, the complexity of this compound necessitated the use of 2D NMR techniques to establish unambiguous connections. researchgate.net Correlation spectroscopy (COSY) experiments were used to identify proton-proton couplings, allowing for the tracing of hydrogen networks throughout the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in linking the proton signals to their directly attached and more distant carbon atoms, respectively. These correlations were essential in constructing the bicyclo[3.2.1]octane system and confirming the presence of the dicarboxylic acid functionality. acs.org

Detailed analysis of Nuclear Overhauser Effect (NOE) correlations in a derivative of this compound provided critical insights into the relative stereochemistry of the molecule. acs.org These experiments measure the spatial proximity of protons, which helped to establish the three-dimensional arrangement of the atoms.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (O-H) | 10.0 - 13.0 (broad) | 170 - 185 |

| Alkene (C=C-H) | 5.0 - 6.5 | 100 - 150 |

| Aliphatic (C-H) | 0.8 - 2.5 | 10 - 60 |

| Carbonyl (C=O) | - | 190 - 220 |

Data compiled from general NMR spectroscopy principles. libretexts.orgcarlroth.comsigmaaldrich.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) played a vital role in determining the molecular weight and elemental composition of this compound. wikipedia.org High-resolution mass spectrometry (HRMS) would have provided a highly accurate mass measurement, allowing for the confident proposal of its molecular formula. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, providing a precise molecular weight. wikipedia.org The fragmentation pattern observed in the mass spectrum can also offer structural clues, corroborating the data obtained from NMR spectroscopy. libretexts.org For a dicarboxylic acid like this compound, characteristic fragmentation might involve the loss of water (H₂O) and carboxyl groups (COOH). libretexts.org

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy was employed to identify the key functional groups present in this compound. utdallas.eduwikipedia.org The IR spectrum would have shown characteristic absorption bands confirming the presence of specific bonds. savemyexams.com A very broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com Additionally, a strong, sharp absorption band around 1700-1725 cm⁻¹ would indicate the C=O (carbonyl) stretching of the carboxylic acid groups. spectroscopyonline.comuobabylon.edu.iq The presence of C-H bonds in the aliphatic portions of the molecule would be confirmed by absorptions in the 2850-3000 cm⁻¹ region. savemyexams.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Alkane | C-H stretch | 2850-3000 |

Data compiled from general IR spectroscopy principles. libretexts.orgsavemyexams.comspectroscopyonline.comuobabylon.edu.iq

Establishment of Absolute Configuration

While spectroscopic methods could define the relative arrangement of atoms, determining the absolute stereochemistry of this compound required more advanced techniques.

Enantioselective Total Synthesis as a Tool for Stereochemical Assignment

The definitive proof of the absolute configuration of this compound was achieved through its enantioselective total synthesis. acs.orgnih.gov This challenging endeavor involved the chemical synthesis of a single enantiomer of the molecule from a chiral starting material. Researchers successfully synthesized the (1R,2R,8R,11R)-enantiomer of this compound. acs.orgnih.gov The synthesis began with (R)-citronellal and utilized key reactions such as a Diels-Alder cycloaddition and an intramolecular Michael addition to construct the complex 4,5-seco-6-norquadrane skeleton. acs.orgnih.gov

Optical Rotation Comparison with Synthetic Counterparts

The final step in confirming the absolute stereochemistry was the comparison of the optical rotation of the synthetically prepared this compound with that of the natural product. acs.orgnih.gov Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. anton-paar.comrudolphresearch.com The direction and magnitude of this rotation are unique to a specific enantiomer. The synthetic (1R,2R,8R,11R)-isishippuric acid B was found to have an optical rotation of [α]D -41.5 (c 0.26, CHCl3). By comparing this value to the optical rotation of the naturally isolated compound, the absolute configuration of natural this compound was unequivocally confirmed as 1R, 2R, 8R, and 11R. acs.orgnih.gov

Structural Features: The 4,5-Seco-6-Norquadrane Skeleton

The most striking feature of this compound is its unprecedented carbon framework, which has been named the 4,5-seco-6-norquadrane skeleton. This unique arrangement of atoms sets it apart from other known natural products.

Defining Characteristics of the Quadrane Sesquiterpene Scaffold

To understand the novelty of this compound, it is essential to first understand the parent structure from which its name is derived: the quadrane sesquiterpene scaffold. Quadrane sesquiterpenes are a class of natural products characterized by a distinctive tricyclic core. This core is composed of a cyclopentane (B165970) ring fused to a bicyclo[3.2.1]octane system. researchgate.net This arrangement results in a compact and rigid molecular architecture.

The biosynthesis of the quadrane scaffold is a complex process involving multiple carbocation rearrangements from a farnesyl pyrophosphate precursor. These intricate cyclization cascades are what give rise to the characteristic fused ring system.

Novelty and Complexity of the this compound Framework

The framework of this compound is a significant deviation from the typical quadrane scaffold. The designation "4,5-seco" indicates that the bond between carbons 4 and 5 of the parent quadrane structure has been cleaved. Furthermore, the "6-nor" prefix signifies the removal of a carbon atom at the 6th position.

This bond cleavage and carbon removal result in a more open and flexible structure compared to the rigid tricyclic system of the parent quadranes. The bicyclo[3.2.1]octane moiety, a hallmark of the quadrane family, remains a central feature of the this compound skeleton. The presence of multiple stereocenters, including a quaternary carbon, adds to the complexity of the molecule and presented a significant challenge for its total synthesis. The unique 4,5-seco-6-norquadrane skeleton of this compound represents a novel variation within the broader family of quadrane-related natural products and highlights the remarkable structural diversity found in marine organisms.

Biosynthetic Pathways and Mechanistic Insights

Proposed Biogenesis as a Sesquiterpene Metabolite

Isishippuric acid B is classified as a sesquiterpene, a large class of natural products derived from a 15-carbon precursor. The formation of such intricate structures is a testament to the sophisticated enzymatic machinery present in producing organisms.

The biosynthesis of all sesquiterpenes, including the quadrane-type compounds to which this compound belongs, universally originates from farnesyl diphosphate (B83284) (FPP). FPP (PubChem CID: 445713) is a linear C15 isoprenoid diphosphate that serves as a pivotal intermediate in the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which are responsible for isoprenoid biosynthesis in various organisms. FPP is formed by the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl diphosphate synthase (FPS).

The remarkable structural diversity observed in terpenes, including the complex quadrane scaffold of this compound, is primarily generated by a class of enzymes known as terpene cyclases (TCs). These enzymes are capable of catalyzing highly intricate multistep carbocation rearrangements, dramatically altering the bonding, hybridization, and stereochemistry of the substrate's carbon atoms to yield the characteristic cyclic frameworks. In the context of quadrane biosynthesis, specific sesquiterpene synthases, such as β-terrecyclene synthase (TerA), have been identified as key enzymes responsible for cyclizing FPP to form the quadrane backbone.

Mechanistic Steps in Quadrane Backbone Assembly

The formation of the quadrane skeleton, a defining feature of this compound, involves a series of complex and precisely orchestrated mechanistic steps, primarily driven by carbocation rearrangements.

Studies on quadrane biosynthesis, including related compounds like terrecyclic acid, have revealed that these sesquiterpenes are formed through multiple rearrangement reactions from their FPP precursor. Two principal hypothetical mechanisms, known as Hirota's route and Coates' route, have been proposed to explain the multistep cascade of carbocation rearrangements involved in forming the tricyclic quadrane scaffold from FPP. These routes detail the specific sequence of cyclizations and subsequent rearrangements of carbocation intermediates that lead to the unique quadrane framework. For instance, Hirota's route involves the head-to-tail cyclization of FPP to a monocyclic humulyl cation, which then undergoes further rearrangements to form bicyclic and tricyclic intermediates, ultimately leading to the quadrane structure. Coates' route proposes an alternative sequence of rearrangements from the monocyclic intermediate to achieve the quadrane scaffold.

Beyond the initial cyclization and rearrangement of the carbon skeleton, the biosynthesis of highly oxygenated quadranes often involves subsequent oxidative and rearrangement processes. For example, in the biosynthesis of terrecyclic acid, after the initial cyclization of FPP by a terpene cyclase (TerA) to form a sesquiterpene precursor, iterative oxidation is carried out by a cytochrome P450 enzyme (TerB) to introduce hydroxyl and carboxylic acid functionalities. This is followed by dehydrogenation catalyzed by a short-chain dehydrogenase/reductase (TerC). While the specific oxidative and rearrangement processes for this compound are not fully elucidated, its carboxylic acid groups suggest similar tailoring enzymes are likely involved after the core quadrane skeleton is formed. The novel 4,5-seco-6-norquadrane skeleton of this compound further implies unique rearrangement or cleavage events post-cyclization.

Comparative Biosynthetic Analysis with Related Natural Products

This compound is part of a broader family of quadrane sesquiterpenes, which includes compounds such as quadrone, terrecyclic acid, suberosanone, and suberosenol A. These compounds share the challenging quadrane scaffold, which arises from the complex carbocation rearrangements of FPP catalyzed by terpene cyclases. The biosynthesis of these related compounds provides valuable insights into the general chemical logic and enzymatic machinery involved in constructing such intricate structures. Research into these analogous pathways, particularly the identification and characterization of specific terpene cyclases and tailoring enzymes, contributes to a comprehensive understanding of the diverse biosynthetic strategies employed by nature to generate these bioactive molecules.

Analogies with Terrestrial Quadrane Biosynthesis

Terrestrial quadrane sesquiterpenes are characterized by a tricyclic skeleton, the formation of which involves complex multistep carbocation rearrangements. wikipedia.orgnih.govcenmed.com These rearrangements are typically catalyzed by terpene cyclases (TCs) from linear oligoisoprenoid diphosphate precursors, primarily farnesyl diphosphate (FPP). wikipedia.org A significant breakthrough in understanding quadrane biosynthesis was the identification of β-terrecyclene synthase. This novel sesquiterpene synthase is capable of directly generating the quadrane scaffold, specifically β-terrecyclene, from FPP via Coates' route. wikipedia.orgnih.govcenmed.comguidetopharmacology.orgchem960.com This enzymatic mechanism has resolved a long-standing mystery in the biosynthesis of fungal quadranes, such as terrecyclic acid. wikipedia.orgnih.govguidetopharmacology.org

The structural designation of this compound as a "4,5-seco-6-norquadrane" implies a close relationship to the quadrane scaffold. This suggests that this compound could potentially arise from a quadrane-like precursor through a series of enzymatic modifications, including bond cleavages (seco) and structural reductions (nor). Alternatively, its biosynthesis might diverge from a common FPP intermediate, employing a similar cyclization logic to form an initial quadrane-like core, followed by unique rearrangements or tailoring steps. The demonstrated chemical synthesis of this compound involves a Diels-Alder cycloaddition and an intramolecular Michael addition, wikipedia.orgrsc.orgwikipedia.orgnih.gov which, while synthetic, can sometimes mirror or provide insights into potential biogenetic strategies involving cyclization and subsequent modifications.

Distinctive Features of Marine Sesquiterpene Biosynthesis

This compound originates from a marine gorgonian, Isis hippuris, uni.lu placing its biosynthesis within the unique context of marine natural product chemistry. Marine organisms, including sponges, corals, and red algae, are prolific producers of structurally diverse sesquiterpenoids, often exhibiting unique chemical features not commonly found in terrestrial counterparts. lipidmaps.orgnih.govnih.govuni.lu

Key distinctive features of marine sesquiterpene biosynthesis include:

Diverse Structural Scaffolds : Marine environments foster the evolution of enzymes that generate an extraordinary array of sesquiterpene skeletons. For instance, the red algal genus Laurencia is known for producing a vast number of sesquiterpenes with diverse and often rearranged skeletons, including chamigrane, bisabolane, and laurane types. uni.lu

Unique Functionalizations : Marine sesquiterpenes frequently exhibit unique functional groups, such as halogenation (especially from Laurencia species) uni.lu and nitrogen-containing moieties like isonitriles, isothiocyanates, and formamides, particularly in sponge-derived compounds. nih.gov While this compound is a dicarboxylic acid, its "seco-norquadrane" structure is itself a distinctive rearrangement.

Enzymatic Origins : Historically, many bioactive molecules isolated from marine sponges were attributed solely to symbiotic microorganisms. However, recent research has shown that some terpene synthases responsible for terpenoid biosynthesis can originate directly from the sponge animal host, rather than exclusively from microbial symbionts. nih.gov This highlights the complex interplay between host and symbiont in marine natural product biosynthesis, which could also be relevant for gorgonian-derived compounds like this compound.

Farnesyl Pyrophosphate as a Common Precursor : Similar to terrestrial systems, the biosynthesis of marine sesquiterpenoids typically initiates with the cyclization of farnesyl pyrophosphate (FPP) through electrophilic attack, leading to various carbocationic intermediates that ultimately yield the diverse range of sesquiterpene skeletons. nih.gov The unique cyclization and rearrangement cascades that lead to structures like this compound are a testament to the specialized enzymatic machinery present in marine organisms.

Chemical Synthesis and Derivatization Strategies

Synthesis of Related Isishippuric Acid Analogues

Derivatization from Synthetic Intermediates of Isishippuric Acid B

The strategic derivatization of key intermediates in the total synthesis of this compound has been demonstrated as a viable approach to access structurally related natural products. A notable example is the synthesis of (-)-Isishippuric acid A from a bicyclic diester intermediate that is central to the synthesis of this compound. oup.comnih.gov

The synthesis of Isishippuric acid A was accomplished in two steps from the bicyclic intermediate 4 (Scheme 1). oup.com This intermediate is obtained from the key intramolecular Michael addition of the seven-membered monocyclic diester 3 . acs.org

Scheme 1: Synthesis of (-)-Isishippuric Acid A from a Synthetic Intermediate of this compound

Step 1: Selective Deprotection. The t-butyl ester of the bicyclic diester 4 was selectively removed using trifluoroacetic acid (TFA) to yield the monoester intermediate 5 in nearly quantitative yield. oup.com This selective deprotection is a critical step, leaving the methyl ester intact for further manipulation.

Step 2: Conversion to the Final Product. The monoester 5 was then treated with an excess of methyllithium (B1224462) (MeLi) in tetrahydrofuran (B95107) (THF). oup.com This step was designed to effect a sequence of reactions: an initial acid-base reaction between the carboxylic acid of 5 and one equivalent of MeLi to form the lithium carboxylate, followed by the nucleophilic addition of a second equivalent of MeLi to the methyl ester, and subsequent intramolecular acylation to furnish (-)-Isishippuric acid A. oup.com

This successful conversion not only confirmed the structure and absolute stereochemistry of Isishippuric acid A but also highlighted the utility of synthetic intermediates of this compound as valuable precursors for the synthesis of other related natural products. oup.comnih.gov

Exploration of Structural Modifications

While the total synthesis of this compound has been achieved, the exploration of structural modifications to create a library of analogs for structure-activity relationship (SAR) studies remains a promising area for future research. The complex bicyclo[3.2.1]octane core and the presence of two carboxylic acid functionalities offer multiple points for modification.

Potential Structural Modifications:

Modification of the Carboxylic Acid Groups: The two carboxylic acid groups are prime targets for modification. They can be converted to a variety of other functional groups, such as esters, amides, or alcohols, to probe their importance for biological activity. The selective modification of one of the two carboxylic acids, as demonstrated in the synthesis of Isishippuric acid A, could also lead to analogs with distinct properties.

Modification of the Bicyclo[3.2.1]octane Core: Alterations to the core structure, while more synthetically challenging, could provide significant insights into the structural requirements for biological activity. This could involve the introduction of new substituents, changes in stereochemistry at various chiral centers, or even modifications to the ring system itself.

Synthesis of Enantiomers and Diastereomers: The reported enantioselective synthesis of this compound provides a platform for the synthesis of its enantiomer and other diastereomers. nih.govacs.org Comparing the biological activities of these stereoisomers would be crucial in understanding the stereochemical requirements for its biological target interaction.

The development of divergent synthetic strategies, where a common intermediate can be converted into a variety of structurally diverse analogs, would be highly beneficial for a comprehensive exploration of the SAR of this compound. bohrium.com

Development of Alternative Synthetic Methodologies

The first and thus far only reported total synthesis of this compound relies on a linear sequence of reactions, with key steps being a Diels-Alder cycloaddition and an intramolecular Michael addition. nih.govacs.org While this approach was successful in achieving the target molecule, the development of alternative and more efficient synthetic methodologies is a key objective for future research.

Organocatalytic Approaches to Bicyclo[3.2.1]octane Systems

The bicyclo[3.2.1]octane framework is a common structural motif in many natural products and biologically active molecules. nih.govnih.gov In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of such complex carbocyclic systems. nih.govrsc.org The application of organocatalytic methods to the synthesis of the bicyclo[3.2.1]octane core of this compound represents a promising alternative to the existing route.

Several organocatalytic strategies have been developed for the construction of bicyclo[3.2.1]octane derivatives, including:

Domino Michael-Aldol Reactions: This approach involves the reaction of a cyclic ketone with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine catalyst. semanticscholar.org This domino reaction can construct the bicyclo[3.2.1]octane core with high diastereoselectivity and enantioselectivity in a single step.

Intramolecular Aldol or Michael Reactions: Chiral organocatalysts can also be employed to promote intramolecular cyclizations of appropriately functionalized precursors to form the bicyclo[3.2.1]octane system.

Table of Organocatalytic Reactions for Bicyclo[3.2.1]octane Synthesis

| Reaction Type | Catalyst | Key Features |

| Domino Michael-Aldol | Chiral Amines (e.g., Proline derivatives) | High diastereo- and enantioselectivity |

| Intramolecular Aldol | Chiral Amines or Phosphines | Forms the bicyclic system from a linear precursor |

| Intramolecular Michael | Chiral Amines or Thioureas | Can create multiple stereocenters in one step |

Future Directions in Synthetic Accessibility

Improving the synthetic accessibility of this compound and its analogs is a key challenge for future research. Several avenues could be explored to enhance the efficiency and practicality of its synthesis.

Identification of More Efficient Key Reactions: While the Diels-Alder and intramolecular Michael reactions were effective, exploring other modern synthetic methods for the construction of the key seven-membered ring and the bicyclo[3.2.1]octane core could lead to a more concise synthesis. This could include ring-closing metathesis or other cycloaddition strategies.

Chemoenzymatic Synthesis: The use of enzymes to catalyze key steps in the synthesis could offer advantages in terms of selectivity and milder reaction conditions. For example, an enzymatic desymmetrization of a meso-intermediate could be a powerful strategy to introduce chirality early in the synthesis.

Flow Chemistry: The implementation of flow chemistry techniques could enable a more scalable and automated synthesis of this compound. This would be particularly beneficial for the production of larger quantities of the compound for extensive biological testing.

Ultimately, the development of more efficient and versatile synthetic routes will be crucial for unlocking the full therapeutic potential of this compound and its derivatives. acs.orgresearchgate.net

Biological Activities and Cellular Mechanisms Excluding Clinical Human Trials and Dosage/administration

Cytotoxic Activities in In Vitro Models

Isishippuric acid B exhibits potent cytotoxicity against a range of cancer cell lines, including those derived from hepatocellular carcinoma, breast carcinoma, lung adenocarcinoma, colon adenocarcinoma, and murine lymphocytic leukemia. nih.govwikipedia.org The compound's efficacy is often quantified by its half-maximal inhibitory concentration (IC50) or effective dose 50% (ED50) values, which represent the concentration required to inhibit 50% of cell growth.

Detailed research findings highlight the significant inhibitory effects of this compound on the proliferation of various cancer cell types.

Studies have shown that this compound possesses potent cytotoxic activity against human hepatocellular carcinoma cell lines, including HepG2 and Hep3B. The reported IC50 values for these cell lines range from 0.08 to 4.64 µg/mL for HepG2 and 0.10 to 1.46 µg/mL for Hep3B. wikipedia.org

In human breast carcinoma models, this compound has exhibited strong cytotoxic effects. It demonstrated an IC50 range of 0.20–4.54 µg/mL against MCF-7 cells and 0.13–2.64 µg/mL against MDA-MB-231 cells. wikipedia.org

This compound has shown potent cytotoxicity against the human lung adenocarcinoma cell line A549, with reported ED50 values of less than 0.1 µg/mL. nih.govwikipedia.orgegrowth.co.jp

Against the human colon adenocarcinoma cell line HT-29, this compound displayed potent cytotoxic activity, characterized by ED50 values less than 0.1 µg/mL. nih.govwikipedia.orgegrowth.co.jp

In murine lymphocytic leukemia models, specifically against the P-388 cell line, this compound demonstrated potent cytotoxicity with ED50 values reported to be less than 0.1 µg/mL. nih.govwikipedia.orgegrowth.co.jp

The cytotoxic activities of this compound across these cancer cell lines are summarized in the table below:

| Cancer Cell Line | Type | IC50/ED50 Value (µg/mL) |

| Hepatocellular Carcinoma | HepG2 | 0.08–4.64 wikipedia.org |

| Hep3B | 0.10–1.46 wikipedia.org | |

| Breast Carcinoma | MCF-7 | 0.20–4.54 wikipedia.org |

| MDA-MB-231 | 0.13–2.64 wikipedia.org | |

| Lung Adenocarcinoma | A549 | < 0.1 nih.govwikipedia.orgegrowth.co.jp |

| Colon Adenocarcinoma | HT-29 | < 0.1 nih.govwikipedia.orgegrowth.co.jp |

| Murine Lymphocytic Leukemia | P-388 | < 0.1 nih.govwikipedia.orgegrowth.co.jp |

Assessment of Cytotoxicity in Cellular Assays (e.g., proliferation inhibition)

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Studies have reported its potent activity, often quantified by half-maximal inhibitory concentration (IC₅₀) or half-maximal effective dose (ED₅₀) values, which indicate the concentration required to inhibit cell proliferation or induce cell death by 50%. nih.govegrowth.co.jpdntb.gov.ua

The compound exhibits strong cytotoxicity against human hepatocellular carcinoma cell lines HepG2 and Hep3B, human breast carcinoma cell lines MDA-MB-231 and MCF-7, mouse lymphocytic leukemia P-388 cells, human lung adenocarcinoma A549 cells, and human colon adenocarcinoma HT-29 cells. nih.govdntb.gov.ua

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Activity Metric (IC₅₀ or ED₅₀) | Value (µg/mL) | Source |

| HepG2 (Human Hepatocellular Carcinoma) | IC₅₀ | 0.08–4.64 | nih.govdntb.gov.ua |

| Hep3B (Human Hepatocellular Carcinoma) | IC₅₀ | 0.10–1.46 | nih.govdntb.gov.ua |

| MDA-MB-231 (Human Breast Carcinoma) | IC₅₀ | 0.13–2.64 | nih.govdntb.gov.ua |

| MCF-7 (Human Breast Carcinoma) | IC₅₀ | 0.20–4.54 | nih.govdntb.gov.ua |

| P-388 (Mouse Lymphocytic Leukemia) | ED₅₀ | < 0.1 | nih.govdntb.gov.ua |

| A549 (Human Lung Adenocarcinoma) | ED₅₀ | < 0.1 | nih.govdntb.gov.ua |

| HT-29 (Human Colon Adenocarcinoma) | ED₅₀ | < 0.1 | nih.govdntb.gov.ua |

These values highlight this compound's considerable inhibitory effects on the proliferation of these cancer cells, suggesting its potential as an anticancer agent. nih.govwikipedia.orgnih.gov

Proposed Molecular and Cellular Mechanisms of Action

The observed cytotoxic effects of this compound are believed to stem from its ability to interfere with fundamental cellular processes critical for cancer cell survival and proliferation. While specific, detailed molecular mechanisms for this compound are still under extensive investigation, general mechanisms attributed to bioactive compounds from Isis hippuris and related sesquiterpenoids offer insights. nih.govnih.govegrowth.co.jp

Investigations into Cellular Targets and Pathways (if identified)

Compounds derived from Isis hippuris, including sesquiterpenes like this compound, are suggested to modulate cellular signaling pathways. egrowth.co.jp One proposed mechanism for some related compounds from this marine source involves their action as selective inhibitors of the translation factor eIF4A. nih.govnih.gov Inhibition of translation initiation, particularly the rate-limiting step where ribosomes are recruited to mRNA templates, can be a crucial strategy for developing anti-neoplastic agents, as perturbed translational control is a hallmark of cancer cells. egrowth.co.jp

Beyond specific targets, the broad anticancer activities of marine natural products are often linked to their capacity to induce cancer cell death through various signaling pathways.

Cellular Responses Induced by this compound (e.g., cell cycle effects, apoptosis induction, in vitro)

This compound's potent cytotoxicity is strongly associated with its ability to induce apoptosis in cancer cells. egrowth.co.jp Apoptosis, or programmed cell death, is a highly regulated process essential for eliminating unwanted or damaged cells. The induction of apoptosis is a key strategy in cancer therapy, leading to the orderly disintegration of cells without triggering an inflammatory response.

While direct detailed studies on this compound's specific cell cycle effects are limited in the provided information, the general principle of anticancer agents often involves inducing cell cycle arrest. Cell cycle arrest, particularly at phases like G0/G1, S, or G2/M, prevents uncontrolled proliferation of cancer cells. The interplay between cell cycle regulation and apoptosis is well-established, where disruption of cell cycle progression can lead to the activation of apoptotic pathways, especially if cellular damage is irreversible. The antioxidant activity and immunomodulatory effects observed with some compounds from Isis hippuris are also thought to be regulated by apoptosis induction and the scavenging of reactive oxygen species (ROS), which can modulate cellular signaling pathways to counteract carcinogenesis. egrowth.co.jp

Comparative Biological Activity with Other Quadrane Sesquiterpenoids

This compound belongs to the class of quadrane sesquiterpenoids, a group of natural products characterized by a distinctive tricyclic skeleton. nih.gov This class of compounds is widely recognized for exhibiting a broad spectrum of biological activities.

Antimicrobial Activities of Related Quadrane Structures

Quadrane sesquiterpenes, in general, are known for their potent antimicrobial activities. Sesquiterpenoids, as a larger class, are diverse and frequently exhibit significant antibacterial and antifungal properties. For instance, farnesol, a natural sesquiterpene, has demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Other sesquiterpenoids, such as guaianolide-type lactones, have shown remarkable antibacterial activity against S. aureus and Escherichia fergusonii, and antifungal activity against Candida parapsilosis and Candida albicans. The antimicrobial action of sesquiterpenes can involve mechanisms such as altering cell membrane integrity or inhibiting metabolic pathways in microorganisms. dntb.gov.ua While this compound is primarily highlighted for its cytotoxic effects, its classification within the quadrane sesquiterpenoid family suggests a potential for broader bioactivities, given the established antimicrobial profile of many analogous compounds.

Anti-Inflammatory Effects of Analogous Compounds (if applicable)

Many sesquiterpenoids, including those from the Asteraceae family, have been reported to possess anti-inflammatory properties both in vitro and in vivo. egrowth.co.jp These effects are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway and various mitogen-activated protein kinase (MAPK) pathways (e.g., p38, JNK, ERK). egrowth.co.jp For example, some sesquiterpene lactones require specific structural features, such as an alpha-methylene-gamma-lactone moiety, for their inhibitory activity against inflammation. While this compound's primary reported activity is cytotoxicity, the anti-inflammatory potential is a common characteristic within the broader sesquiterpenoid class, indicating a possible area for further investigation regarding this specific compound or closely related quadrane structures.

Structure Activity Relationship Sar Studies on Isishippuric Acid B and Analogues

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule required to interact with a specific biological target and elicit a response. nih.gov For Isishippuric acid B, SAR studies have begun to delineate the crucial components responsible for its cytotoxic effects.

Influence of Functional Groups on Biological Activities

The biological activity of a molecule is often dictated by its functional groups, which are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. jppres.comnih.gov In the case of this compound and related compounds, the presence and orientation of these groups are critical.

While specific SAR studies detailing the modification of every functional group on this compound are not extensively documented in the available literature, general principles from related complex natural products suggest that the carboxylic acid moieties and the stereochemistry of the ring junctions are likely critical for its activity. The dicarboxylic acid feature, in particular, may play a significant role in binding to target proteins through hydrogen bonding or ionic interactions. mdpi.com

In broader studies of marine-derived steroids, it has been observed that modifications to functional groups on the steroid nucleus and side chains can lead to significant changes in cytotoxic potency. For instance, in studies of hippuristanol, another cytotoxic steroid from Isis hippuris, alterations to hydroxyl groups on the A and C rings, as well as the substituents on the E and F rings of its spiroketal portion, were found to be critical for its inhibitory activity. researchgate.net This highlights the sensitivity of biological activity to subtle changes in functional group chemistry within this class of marine natural products.

Importance of the 4,5-Seco-6-Norquadrane Skeleton

The synthesis of this compound and its stereoisomers has been crucial in confirming the importance of this scaffold. nih.gov The total synthesis of its enantiomer helped to establish the absolute configuration necessary for its biological activity. researchgate.net The synthesis of Isishippuric acid A, a related compound, from a synthetic intermediate of this compound further underscores the central role of this core structure in defining this class of molecules. nih.govoup.com While direct comparisons of the biological activity of analogues with different core skeletons are limited, the unique nature of the 4,5-seco-6-norquadrane framework suggests it is an essential element of the pharmacophore.

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a compound. wikipedia.org For chiral molecules like this compound, enantiomers can exhibit significantly different biological profiles. mdpi.com

Impact of Absolute Configuration on Biological Profiles

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. libretexts.org The enantioselective total synthesis of this compound was a critical achievement, as it allowed for the confirmation of the absolute configuration of the natural product as (1R, 2R, 8R, 11R). researchgate.netnih.gov

By comparing the synthetic compound with the natural isolate, researchers could definitively link the observed cytotoxicity to this specific stereoisomer. researchgate.net This finding is consistent with a large body of pharmacological research demonstrating that the biological properties of chiral compounds are often strictly dependent on their absolute configuration. mdpi.com For instance, in the case of 2-arylpropionic acids, the (S)-isomer is typically the more effective nonsteroidal anti-inflammatory drug (NSAID). mdpi.com Similarly, the specific three-dimensional structure of this compound is integral to its interaction with its cellular targets, and its enantiomer would not be expected to fit into the binding site in the same way, likely resulting in diminished or different activity. The synthesis of its diastereomer, Isishippuric acid A, from a common intermediate further allowed for the confirmation of its structure and absolute stereochemistry, contributing to the understanding of this class of compounds. nih.govoup.com

Rational Design and Synthesis of Derivatives for SAR Elucidation

To systematically probe the SAR of this compound, the rational design and synthesis of analogues are necessary. nih.gov This involves strategically modifying the parent scaffold and its functional groups to identify which elements are essential for activity.

Strategies for Modifying the Parent Scaffold

Modifying a complex natural product scaffold like the 4,5-seco-6-norquadrane skeleton of this compound requires sophisticated synthetic strategies. The total synthesis of this compound itself, achieved via key steps like a Diels-Alder cycloaddition and an intramolecular Michael addition, provides a blueprint for creating derivatives. researchgate.netnih.gov

Strategies for generating analogues could include:

Functional Group Modification: The two carboxylic acid groups are prime targets for modification. They could be converted to esters, amides, or alcohols to probe the importance of the acidic and hydrogen-bonding properties of these groups.

Stereochemical Variation: The synthetic route can be adapted to produce other stereoisomers of this compound. Comparing the biological activities of these isomers would provide further insight into the stereochemical requirements for cytotoxicity.

Scaffold Alteration: While more synthetically challenging, modifications to the carbocyclic core could be envisioned. For example, altering the ring sizes or the nature of the bridging could reveal how the rigidity and shape of the 4,5-seco-6-norquadrane skeleton contribute to its activity.

The synthesis of Isishippuric acid A from an intermediate used in the synthesis of this compound demonstrates a practical approach to generating closely related analogues to explore SAR. nih.govoup.com

Computational Approaches in SAR Prediction (e.g., molecular docking)

In the absence of direct experimental data on the structure-activity relationship (SAR) of this compound and its analogues, computational methods serve as powerful predictive tools. These in silico techniques allow for the rational design of novel analogues and help to elucidate the molecular interactions that may be responsible for their biological activity. Molecular docking, in particular, is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions driving the complex formation.

While specific molecular docking studies on this compound are not extensively available in public literature, the methodologies applied to other bioactive compounds from gorgonian corals can be extrapolated. For instance, studies on terpenes and steroids isolated from gorgonian corals have successfully employed molecular docking to predict their anti-inflammatory and anti-cancer activities. researchgate.netaip.org These studies typically involve the following steps:

Target Identification and Preparation: A biological target, such as an enzyme or receptor implicated in a disease pathway, is identified. The three-dimensional structure of this target is obtained from protein databases (e.g., Protein Data Bank). researchgate.net The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. researchgate.net

Ligand Preparation: The three-dimensional structure of the ligand, in this case, this compound or its hypothetical analogues, is generated and optimized to its lowest energy conformation.

Molecular Docking Simulation: Using software such as AutoDock, a series of possible conformations and orientations of the ligand within the receptor's binding site are generated. aip.org A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable and potentially more potent interaction. researchgate.net

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. researchgate.net

Through such computational approaches, researchers can predict how structural modifications to this compound might affect its binding to a particular target. For example, a hypothetical study could investigate how altering the carboxylic acid groups or modifying the seco-quadrane skeleton of this compound influences its binding affinity and interaction profile with a cancer-related protein. The data generated from these virtual screenings can guide the synthesis of new analogues with potentially improved activity.

The following interactive table illustrates the type of data that can be generated from a molecular docking study. The data presented here is hypothetical and serves to demonstrate how computational results for this compound analogues could be organized and interpreted.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| This compound | Hypothetical Kinase 1 | -8.5 | ARG 120, LYS 78, PHE 210 | High |

| Analogue 1 (Methyl ester) | Hypothetical Kinase 1 | -7.2 | LYS 78, PHE 210 | Moderate |

| Analogue 2 (Amide) | Hypothetical Kinase 1 | -9.1 | ARG 120, LYS 78, ASP 150 | Very High |

| Analogue 3 (Modified skeleton) | Hypothetical Kinase 1 | -6.5 | PHE 210 | Low |

This predictive data allows for the prioritization of synthetic efforts towards analogues that show the most promise in silico, thereby streamlining the drug discovery process.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, isolation, and quantification of chemical compounds. For hippuric acid and its derivatives, a variety of methods have been developed, which could potentially be adapted for a novel analogue like Isishippuric acid B, though this would require significant experimental validation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is a primary tool for the analysis of non-volatile organic acids.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since organic acids like hippuric acid are generally non-volatile, they require a derivatization step to convert them into more volatile esters or silyl derivatives before GC analysis. nih.govnih.gov This process involves a chemical reaction to modify the analyte, making it suitable for vaporization and separation in the GC column. researchgate.net

Coupling with Mass Spectrometry (LC-MS, GC-MS) for Enhanced Specificity

Coupling chromatographic systems with mass spectrometry provides a high degree of sensitivity and specificity, allowing for the definitive identification and quantification of analytes.

LC-MS: Liquid chromatography-mass spectrometry is a versatile technique for analyzing a wide range of compounds. nih.govnih.gov For hippuric acid analysis, LC-MS/MS methods have been developed that offer high sensitivity and can overcome matrix effects in complex samples like urine. nih.govnih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source used for such analyses. nih.gov

GC-MS: Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS. nih.gov It is used for the analysis of derivatized hippuric acid and its analogues, providing both retention time and mass spectral data for confident identification. nih.govhmdb.cathepharmajournal.comjppres.com

Without specific research on this compound, the application and optimization of these techniques for its analysis remain speculative. Further research would be necessary to develop and validate specific analytical methodologies for this compound.

Advanced Analytical Approaches

For a comprehensive analysis of this compound, particularly concerning its stereochemistry, more advanced analytical techniques are necessary.

The total synthesis of this compound has confirmed its chiral nature and established its absolute configuration as (1R, 2R, 8R, 11R). acs.org Therefore, methods to assess its enantiomeric purity are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating enantiomers. phenomenex.comchiralpedia.com

This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net For chiral carboxylic acids like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are often effective. researchgate.netresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in their stability and thus result in different retention times. researchgate.net The enantiomeric purity can then be determined by comparing the peak areas of the two enantiomers in the chromatogram.

Future Research Directions and Potential Applications in Biomedical Science Excluding Clinical Applications

In-depth Elucidation of Biosynthetic Pathways

A fundamental area for future investigation is the complete elucidation of the biosynthetic pathway leading to Isishippuric acid B in its natural source, the gorgonian Isis hippuris. While the exact pathway remains to be fully characterized, its classification as a quadrane sesquiterpenoid provides a roadmap for this research.

Identification of Specific Enzymes Involved in this compound Formation

The biosynthesis of the characteristic tricyclic quadrane skeleton of sesquiterpenoids has been a long-standing puzzle in natural product chemistry. nih.gov Recent studies on fungal quadrane sesquiterpenes, such as terrecyclic acid from Aspergillus terreus, have identified a novel sesquiterpene synthase, β-terrecyclene synthase, which is responsible for constructing the core quadrane backbone from farnesyl pyrophosphate. nih.govresearchgate.net This discovery provides a crucial starting point for identifying the analogous enzymes in the biosynthesis of this compound.

Future research should focus on identifying and characterizing the specific enzymes from Isis hippuris or its associated symbiotic microorganisms that are responsible for the formation of the this compound scaffold. This will likely involve a multi-pronged approach combining transcriptomics, proteomics, and enzymology. The identification of these enzymes, particularly the key terpene cyclase, will be instrumental in understanding the intricate cyclization cascade that leads to the unique 4,5-seco-6-norquadrane skeleton of this compound.

It is important to note that the biosynthesis of natural products in marine invertebrates is often a complex interplay between the host and its microbial symbionts. nih.govpnas.org Therefore, investigations should also consider the potential role of associated microbes in the production of this compound.

Genetic Engineering Approaches for Enhanced Production

The low natural abundance of many marine natural products presents a significant hurdle for their extensive study and potential application. Genetic engineering offers a promising solution to this challenge. Once the biosynthetic gene cluster for this compound is identified, various genetic engineering strategies could be employed to enhance its production.

These strategies include:

Heterologous Expression: The entire biosynthetic gene cluster could be transferred into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which can be cultured more easily and on a larger scale than the native gorgonian. nih.gov

Combinatorial Biosynthesis: This approach involves the manipulation of biosynthetic genes to create novel analogs of this compound. nih.gov By altering the substrate specificity of enzymes or introducing new enzymatic activities, a library of related compounds can be generated for further biological screening.

The application of these genetic engineering techniques could provide a sustainable and scalable source of this compound and its derivatives for in-depth biomedical research. mdpi.com

Novel Synthetic Route Development

While a total synthesis of this compound has been achieved, the development of more efficient and sustainable synthetic routes remains a key area of future research.

Efficient and Sustainable Synthesis Strategies

The first enantioselective total synthesis of this compound was accomplished starting from (R)-citronellal. acs.orgresearchgate.netresearchgate.net This synthesis utilized a Diels-Alder cycloaddition and an intramolecular Michael addition as key ring-forming steps to construct the novel 4,5-seco-6-norquadrane skeleton. acs.org While a significant achievement, future efforts could focus on developing synthetic strategies that are more atom-economical, require fewer steps, and utilize greener reagents and solvents. The complexity of the molecule, with its multiple stereocenters, presents a considerable challenge that will drive innovation in synthetic organic chemistry. bestpfe.com

Exploration of Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches offer a powerful alternative to traditional organic synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. mdpi.comrsc.org The application of these methods to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.

Future research in this area could involve:

Enzymatic Desymmetrization: Utilizing enzymes to selectively modify a symmetrical intermediate, thereby introducing chirality in a highly controlled manner.

Biocatalytic Key Step: Incorporating an enzymatic transformation for a particularly challenging step in the synthetic sequence, such as a stereoselective reduction or oxidation.

Modular Chemoenzymatic Synthesis: Developing a modular approach where enzymes are used to create key building blocks that are then assembled using chemical methods. nih.gov Recent work on the chemoenzymatic oxygenation of sesquiterpenoids using iron-chelate and ferric-chelate reductase systems provides a potential avenue for the targeted functionalization of synthetic intermediates. researchgate.nettandfonline.com

Comprehensive Investigation of Biological Targets and Pathways

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. mdpi.comresearchgate.net However, the specific molecular targets and the precise mechanisms by which it exerts its cytotoxic effects are yet to be fully elucidated. A comprehensive investigation into its biological targets and affected pathways is crucial for understanding its mode of action at a molecular level.

Future research should aim to:

Identify Direct Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or other biomolecules that this compound directly binds to within the cell.

Elucidate Signaling Pathways: Using transcriptomics, proteomics, and phosphoproteomics to map the cellular signaling pathways that are perturbed upon treatment with this compound. This could reveal whether it induces apoptosis, cell cycle arrest, or other forms of cell death. The cytotoxic properties of many marine natural products are known to be mediated through the modulation of key cellular processes like apoptosis and angiogenesis. frontiersin.orgmdpi.comnih.gov

Comparative Studies: Comparing the molecular effects of this compound with other known cytotoxic agents to identify unique mechanisms of action.

A thorough understanding of its biological targets and pathways will not only shed light on the fundamental biology of this intriguing marine natural product but also provide valuable insights for the design of new research tools to probe cellular processes.

Identification of Specific Protein or Nucleic Acid Interactions

A critical next step in understanding the biological activity of this compound is the identification of its specific molecular targets. While initial studies have demonstrated its potent cytotoxicity against a panel of cancer cell lines, the precise proteins or nucleic acids it interacts with to exert these effects remain unknown. researchgate.netmdpi.com Future research will likely focus on target deconvolution strategies.

One potential avenue of investigation is the exploration of its interaction with nucleic acids. nih.govresearchgate.net The planar regions and functional groups of the molecule could potentially intercalate with DNA or bind to specific RNA structures, thereby interfering with replication, transcription, or translation. nih.gov Experiments such as DNA binding assays, footprinting analyses, and structural studies using techniques like NMR or X-ray crystallography could elucidate any direct nucleic acid interactions. frontiersin.org

Alternatively, this compound may exert its cytotoxic effects through specific protein interactions. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. sid.irnih.gov The identification of these interacting proteins would provide crucial insights into the pathways modulated by this compound. Given its potent cytotoxic nature, it is plausible that it targets proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, or signal transduction.

Systems Biology Approaches to Map Cellular Responses

To gain a comprehensive understanding of the cellular perturbations induced by this compound, systems biology approaches are invaluable. nih.govrsc.org By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct a detailed map of the cellular response to the compound. mdpi.comcabidigitallibrary.orgnih.govfrontiersin.org

Transcriptomic analysis, for instance, could reveal the upregulation or downregulation of specific genes and pathways following treatment with this compound, offering clues about its mechanism of action. nih.govnaturalproducts.net Similarly, proteomic studies can identify changes in protein expression and post-translational modifications that are not apparent at the transcript level. nih.govfrontiersin.org This integrated "omics" approach can help to formulate and test hypotheses about the compound's primary targets and downstream effects, moving beyond a single-target perspective to a network-level understanding of its activity. cabidigitallibrary.org

Role as a Chemical Probe in Cell Biology

The unique structure and potent bioactivity of this compound make it a promising candidate for development as a chemical probe to investigate cellular processes. researchgate.netdokumen.pub

Tool for Understanding Cellular Processes

Once the molecular target of this compound is identified, it can be utilized as a specific tool to probe the function of that target in various cellular contexts. For example, if it is found to inhibit a particular enzyme, it could be used to study the consequences of that enzyme's inhibition on cell signaling, metabolism, or other processes. This allows for a temporal and dose-dependent control over the target's function, which can be a powerful alternative to genetic knockout or knockdown approaches.

Development of Fluorescent or Affinity-Tagged Analogues

To enhance its utility as a chemical probe, analogues of this compound could be synthesized with fluorescent tags or affinity labels. acs.orgiomcworld.comfrontiersin.orgresearchgate.netrsc.orgmdpi.com A fluorescently tagged version would allow for the visualization of its subcellular localization through microscopy, providing clues about its site of action. acs.org An affinity-tagged analogue, such as one with a biotin (B1667282) or a clickable alkyne group, would facilitate the identification of its binding partners through pull-down experiments followed by mass spectrometry. iomcworld.comfrontiersin.orgresearchgate.netrsc.orgmdpi.com The synthesis of such derivatives is made feasible by the established total synthesis route. researchgate.netnih.gov

Lead Compound Identification in Drug Discovery Pipelines (Pre-Clinical)

With its potent cytotoxic activity, this compound stands out as a potential lead compound for the development of new anticancer agents. researchgate.netnih.gov

Optimization for Potency and Selectivity

The initial discovery of this compound's cytotoxicity provides a strong rationale for its further development in a pre-clinical drug discovery pipeline. researchgate.net A key aspect of this process is the systematic modification of its chemical structure to improve its potency and selectivity. frontiersin.orgresearchgate.net Structure-activity relationship (SAR) studies, where different parts of the molecule are altered and the resulting analogues are tested for their biological activity, are essential. cabidigitallibrary.orgfrontiersin.orgnaturalproducts.net For instance, the carboxylic acid functionalities and the unique tricyclic core are likely to be important for its activity and could be systematically modified. The synthesis of the related natural product, Isishippuric acid A, from a synthetic intermediate of this compound demonstrates that modifications to the core structure are feasible. The goal of these optimization efforts would be to enhance its therapeutic index by increasing its potency against cancer cells while minimizing its toxicity towards healthy cells.

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Activity | Reference |

| P-388 | Mouse lymphocytic leukemia | ED50 < 0.1 µg/mL | researchgate.net |

| A549 | Human lung adenocarcinoma | ED50 < 0.1 µg/mL | researchgate.net |

| HT-29 | Human colon adenocarcinoma | ED50 < 0.1 µg/mL | researchgate.net |

| HepG2 | Human hepatocellular carcinoma | IC50 0.08–4.64 µg/mL | researchgate.net |

| Hep3B | Human hepatocellular carcinoma | IC50 0.08–4.64 µg/mL | researchgate.net |

| MDA-MB-231 | Human breast carcinoma | IC50 0.13–2.64 µg/mL | researchgate.net |

Pre-Formulation Studies and In Vitro ADME Properties

The progression of a novel natural product, such as this compound, from a hit compound to a viable candidate for further biomedical research hinges on a thorough characterization of its fundamental physicochemical and pharmacokinetic properties. pharmapproach.com This crucial phase, known as pre-formulation, aims to generate the necessary data to understand the compound's behavior and potential for development. ijpsjournal.combspublications.net Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties through in vitro assays is a cornerstone of modern drug discovery, allowing for the early identification of potential liabilities and guiding future structural optimization. nih.govcriver.com For this compound, a molecule with a unique 4,5-seco-6-norquadrane skeleton, detailed pre-formulation and in vitro ADME studies are essential next steps.

Aqueous Solubility

Solubility is a critical determinant of a drug's success, influencing everything from in vitro assay performance to gastrointestinal absorption and bioavailability. sygnaturediscovery.comnih.gov A compound must be in a dissolved state to be absorbed and exert its biological effect. merckgroup.com Therefore, characterizing the aqueous solubility of this compound is a fundamental starting point. Initial studies would likely involve kinetic solubility assays, which provide a rapid assessment of solubility in a buffer system, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4. nih.gov This is followed by determining the thermodynamic solubility, which represents the true equilibrium solubility of the solid compound. merckgroup.com Given that this compound contains a carboxylic acid moiety, its solubility is expected to be pH-dependent, a factor that requires thorough investigation. nih.gov

Table 1: Illustrative Aqueous Solubility Profile for a Research Compound

This table is for illustrative purposes only. The experimental values for this compound have not yet been determined.

| Parameter | Assay Condition | Result | Interpretation |

| Kinetic Solubility | PBS, pH 7.4 | (To Be Determined) µg/mL | High/Moderate/Low |

| Thermodynamic Solubility | pH 7.4 Buffer | (To Be Determined) µg/mL | High/Moderate/Low |

| pH-Solubility Profile | pH 2.0 to 10.0 | (To Be Determined) | Defines pH range of optimal solubility |

Permeability

The ability of a compound to pass across biological membranes is defined as its permeability and is a key factor in its absorption. merckgroup.com For orally administered agents, this relates to passage through the intestinal wall. In vitro models are widely used to predict a compound's passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen that assesses a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane. nih.gov A more complex model involves using cell monolayers, such as Caco-2 cells, which are derived from human colorectal adenocarcinoma and can predict intestinal permeability. merckgroup.com Assessing the permeability of this compound would provide critical insights into its potential for oral bioavailability.

Table 2: Representative In Vitro Permeability Data for a Research Compound

This table is for illustrative purposes only. The experimental values for this compound have not yet been determined.

| Assay | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Interpretation |

| PAMPA | N/A | (To Be Determined) | High/Moderate/Low Permeability |

| Caco-2 | Apical to Basolateral | (To Be Determined) | High/Moderate/Low Permeability |

| Caco-2 | Basolateral to Apical | (To Be Determined) | Indicates potential for active efflux |

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily located in the liver. frontiersin.org Compounds that are rapidly metabolized often have low bioavailability and a short duration of action. frontiersin.org In vitro assays using liver microsomes or hepatocytes are the standard for assessing metabolic stability early in development. nih.govfrontiersin.org These assays measure the rate at which the parent compound disappears over time when incubated with the liver fractions. frontiersin.org The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). frontiersin.org Determining the metabolic stability of this compound in human and other species' liver microsomes (e.g., rat, mouse) is essential for predicting its hepatic clearance and potential for interspecies differences in pharmacokinetics. frontiersin.org

Table 3: Example In Vitro Metabolic Stability Data for a Research Compound

This table is for illustrative purposes only. The experimental values for this compound have not yet been determined.

| System | Parameter | Result | Interpretation |

| Human Liver Microsomes | in vitro t½ (min) | (To Be Determined) | Stable/Moderately Stable/Unstable |

| Human Liver Microsomes | CLint (µL/min/mg protein) | (To Be Determined) | Low/Moderate/High Clearance |

| Rat Liver Microsomes | in vitro t½ (min) | (To Be Determined) | Stable/Moderately Stable/Unstable |

| Rat Liver Microsomes | CLint (µL/min/mg protein) | (To Be Determined) | Low/Moderate/High Clearance |

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and pharmacological activity. nih.govsygnaturediscovery.com It is generally accepted that only the unbound (free) fraction of a drug is available to diffuse across membranes, interact with its target, and be cleared from the body. nih.gov Therefore, a high degree of plasma protein binding can limit a compound's efficacy. nih.gov The most common method for determining the fraction of unbound drug (fu) is rapid equilibrium dialysis (RED). sygnaturediscovery.com Characterizing the plasma protein binding of this compound in human and relevant preclinical species' plasma is a critical step in interpreting in vivo data and understanding its distribution properties.

Table 4: Illustrative Plasma Protein Binding Data for a Research Compound

This table is for illustrative purposes only. The experimental values for this compound have not yet been determined.

| Species | Assay Method | % Bound | Fraction Unbound (fu) | Interpretation |

| Human Plasma | Rapid Equilibrium Dialysis | (To Be Determined) | (To Be Determined) | High/Moderate/Low Binding |

| Rat Plasma | Rapid Equilibrium Dialysis | (To Be Determined) | (To Be Determined) | High/Moderate/Low Binding |

Q & A

Q. What experimental methodologies are recommended for confirming the structural identity of Isishippuric acid B in newly synthesized samples?